molecular formula C26H22O6 B1208682 Stypandrol CAS No. 99305-33-6

Stypandrol

Cat. No. B1208682
CAS RN: 99305-33-6
M. Wt: 430.4 g/mol
InChI Key: GCLHKQZTLUKUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stypandrol is a member of biphenyls.

Scientific Research Applications

1. Chemical Structure and Toxicity

Stypandrol, a compound isolated from Stypandra imbricata and Dianella revoluta, has been studied for its chemical structure and toxic effects. Stypandrone, a related quinone, was found to be toxic to laboratory mice, indicating potential toxicological implications of stypandrol as well (Colegate, Dorling, & Huxtable, 1987).

2. Synthesis and Chemical Properties

Research has focused on the synthesis of stypandrol and its chemical properties. The methodologies developed have broader implications in organic chemistry and pharmacology, as understanding the synthesis of such compounds can lead to the discovery of new drugs and treatments (Rizzacasa & Sargent, 1988).

3. Biochemical Impact

Studies have also looked at the biochemical impact of compounds like stypandrol. For example, the effects of phytochemicals in traditional medicines, which may include compounds like stypandrol, on human cytochrome P450 and P-glycoprotein-mediated metabolism have been evaluated. This is crucial for understanding the metabolic interactions of natural products in the human body (Nair et al., 2007).

properties

CAS RN

99305-33-6

Product Name

Stypandrol

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

1-[7-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-1,8-dihydroxy-3-methylnaphthalen-2-yl]ethanone

InChI

InChI=1S/C26H22O6/c1-11-9-15-5-7-17(23(29)21(15)25(31)19(11)13(3)27)18-8-6-16-10-12(2)20(14(4)28)26(32)22(16)24(18)30/h5-10,29-32H,1-4H3

InChI Key

GCLHKQZTLUKUTE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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